molecular formula C8H11PSe B12518193 Phosphine, [2-(phenylseleno)ethyl]- CAS No. 676346-05-7

Phosphine, [2-(phenylseleno)ethyl]-

Cat. No.: B12518193
CAS No.: 676346-05-7
M. Wt: 217.12 g/mol
InChI Key: BORSUBFJBUQOBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphine, [2-(phenylseleno)ethyl]- is an organophosphorus compound characterized by the presence of a phosphine group attached to a 2-(phenylseleno)ethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphine, [2-(phenylseleno)ethyl]- typically involves the reaction of a halogenophosphine with an organometallic reagent. One common method is the addition of a phosphine (P–H) to an unsaturated compound, followed by the reduction of phosphine oxides and related compounds . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of phosphine compounds generally involves large-scale reactions using similar synthetic routes as in laboratory settings but optimized for efficiency and yield. The use of advanced catalysts and continuous flow reactors can enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

Phosphine, [2-(phenylseleno)ethyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert phosphine oxides back to phosphines.

    Substitution: The phosphine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as phenylsilane for reduction . Substitution reactions often require specific catalysts and solvents to facilitate the exchange of functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction can regenerate the original phosphine compound.

Scientific Research Applications

Phosphine, [2-(phenylseleno)ethyl]- has several scientific research applications:

Mechanism of Action

The mechanism by which phosphine, [2-(phenylseleno)ethyl]- exerts its effects involves its interaction with molecular targets and pathways. For instance, in catalytic reactions, the phosphine group can coordinate with metal centers, facilitating the formation and breaking of chemical bonds . The specific pathways and targets depend on the context of its application, such as in catalysis or biological systems.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to phosphine, [2-(phenylseleno)ethyl]- include:

Uniqueness

Phosphine, [2-(phenylseleno)ethyl]- is unique due to the presence of the phenylseleno group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specific catalytic and synthetic applications where other phosphines may not be as effective.

Properties

CAS No.

676346-05-7

Molecular Formula

C8H11PSe

Molecular Weight

217.12 g/mol

IUPAC Name

2-phenylselanylethylphosphane

InChI

InChI=1S/C8H11PSe/c9-6-7-10-8-4-2-1-3-5-8/h1-5H,6-7,9H2

InChI Key

BORSUBFJBUQOBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Se]CCP

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.